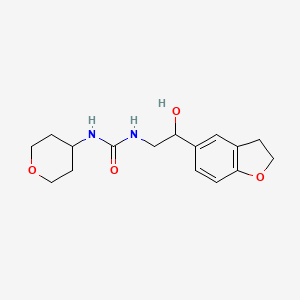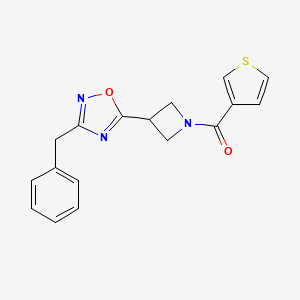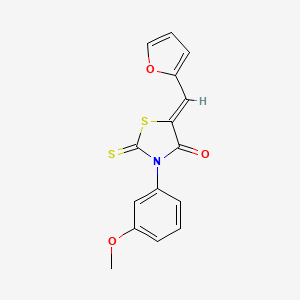
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis
A significant application of compounds similar to 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is in the multicomponent synthesis of various organic compounds. For instance, in a study by Ghorbani-Vaghei et al. (2015), a one-pot diastereoselective three-component reaction was developed using urea for the synthesis of furano and pyrano pyrimidinones. This method highlights the utility of such compounds in organic synthesis (Ghorbani-Vaghei et al., 2015).
Novel Organo-Catalysts
Brahmachari & Banerjee (2014) explored the use of urea as a novel organo-catalyst in the efficient multicomponent one-pot synthesis of various functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This study underlines the catalyst potential of compounds like the one in eco-friendly chemical reactions (Brahmachari & Banerjee, 2014).
Hydrogen Bonding Studies
A research by Barker et al. (1959) focused on understanding the hydrogen bonding in derivatives of tetrahydropyran, tetrahydrofuran, and 1:3-dioxan. This is relevant to the subject compound as it offers insights into its potential intra-molecular interactions and stability, which is essential for its applications in various chemical processes (Barker et al., 1959).
Hydrogel Formation
The formation of hydrogels using urea derivatives is another significant application. Lloyd & Steed (2011) reported on the formation of hydrogels in a range of acids at specific pH levels. This study provides an understanding of how similar compounds can be used to tune the physical properties of hydrogels, which is important in various industrial and pharmaceutical applications (Lloyd & Steed, 2011).
Molecular and Crystal Structure Analysis
Another application is in the analysis of molecular and crystal structures. For example, a study by Jeon et al. (2015) on the crystal structure of a related compound provides insights into the geometric and electronic configurations, essential for understanding the physical and chemical properties of such compounds (Jeon et al., 2015).
Propiedades
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14(11-1-2-15-12(9-11)3-8-22-15)10-17-16(20)18-13-4-6-21-7-5-13/h1-2,9,13-14,19H,3-8,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCORXUXZHSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2567686.png)


![Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2567690.png)
![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide](/img/structure/B2567695.png)
![(E)-3-(furan-2-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2567696.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2567698.png)
![tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate](/img/structure/B2567699.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2567700.png)
![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2567704.png)

